molecular formula C16H19N3O5 B11705905 2-Methylpropyl 6-methyl-4-(3-nitrophenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate

2-Methylpropyl 6-methyl-4-(3-nitrophenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate

Cat. No.: B11705905
M. Wt: 333.34 g/mol
InChI Key: FROODZQPIUZKMD-UHFFFAOYSA-N
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Description

2-Methylpropyl 6-methyl-4-(3-nitrophenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate is a complex organic compound that belongs to the class of pyrimidine derivatives. Pyrimidine derivatives are known for their wide range of biological activities and are often used in medicinal chemistry for the development of therapeutic agents.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methylpropyl 6-methyl-4-(3-nitrophenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate typically involves multi-step organic reactions. One common method involves the condensation of 3-nitrobenzaldehyde with ethyl acetoacetate in the presence of ammonium acetate to form the intermediate 6-methyl-4-(3-nitrophenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate. This intermediate is then esterified with 2-methylpropanol under acidic conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-Methylpropyl 6-methyl-4-(3-nitrophenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under hydrogenation conditions.

    Reduction: The carbonyl group can be reduced to a hydroxyl group using reducing agents like sodium borohydride.

    Substitution: The ester group can be hydrolyzed to a carboxylic acid under basic conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen gas and a palladium catalyst.

    Reduction: Sodium borohydride or lithium aluminum hydride.

    Substitution: Sodium hydroxide or potassium hydroxide in aqueous solution.

Major Products Formed

    Oxidation: 6-methyl-4-(3-aminophenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate.

    Reduction: 6-methyl-4-(3-nitrophenyl)-2-hydroxy-1,2,3,4-tetrahydropyrimidine-5-carboxylate.

    Substitution: 6-methyl-4-(3-nitrophenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylic acid.

Scientific Research Applications

2-Methylpropyl 6-methyl-4-(3-nitrophenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use as a therapeutic agent in the treatment of various diseases.

    Industry: Used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 2-Methylpropyl 6-methyl-4-(3-nitrophenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The pyrimidine core can interact with enzymes and receptors, modulating their activity and leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    2-Methyl-4-chloropyrimidine: Used as a precursor in the synthesis of various pyrimidine derivatives.

    6-Methyl-4-(3-aminophenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate: A reduced form of the compound with potential biological activities.

    4-(3-Nitrophenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate: A similar compound lacking the 2-methylpropyl group.

Uniqueness

2-Methylpropyl 6-methyl-4-(3-nitrophenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the 2-methylpropyl group enhances its lipophilicity, potentially improving its bioavailability and interaction with biological membranes.

Properties

Molecular Formula

C16H19N3O5

Molecular Weight

333.34 g/mol

IUPAC Name

2-methylpropyl 6-methyl-4-(3-nitrophenyl)-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxylate

InChI

InChI=1S/C16H19N3O5/c1-9(2)8-24-15(20)13-10(3)17-16(21)18-14(13)11-5-4-6-12(7-11)19(22)23/h4-7,9,14H,8H2,1-3H3,(H2,17,18,21)

InChI Key

FROODZQPIUZKMD-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(NC(=O)N1)C2=CC(=CC=C2)[N+](=O)[O-])C(=O)OCC(C)C

Origin of Product

United States

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